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Compound of Interest

Compound Name: Phenyl aminosalicylate

Cat. No.: B050520

Application Notes and Protocols: Synthesis of
Phenyl Aminosalicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of phenyl
aminosalicylate, a compound of interest in drug development, starting from 4-nitrosalicylic
acid. The synthesis involves a three-step process: formation of the acid chloride, followed by
esterification with phenol, and finally, reduction of the nitro group to an amine.

Experimental Protocols
The synthesis is carried out in three main stages, as detailed below.

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl chloride

This initial step involves the conversion of 4-nitrosalicylic acid to its corresponding acid chloride
using thionyl chloride. Pyridine is used as a catalyst to facilitate the reaction.

e Materials: 4-nitrosalicylic acid, thionyl chloride, pyridine.

e Procedure:
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o In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-
nitrosalicylic acid.

o Slowly add an excess of thionyl chloride (molar ratio of approximately 1:3 to 1:4 with 4-
nitrosalicylic acid).

o Add a catalytic amount of pyridine (0.01-0.5% of the mass of the acid).

o Heat the reaction mixture to 90°C and maintain this temperature for 12 hours with constant
stirring.

o After the reaction is complete, distill off the excess thionyl chloride under reduced
pressure.

o The resulting crude 2-hydroxy-4-nitrobenzoyl chloride can be used in the next step, often
without further purification. High purity can be achieved through vacuum distillation.

Step 2: Synthesis of Phenyl 2-hydroxy-4-nitrobenzoate

This step involves the esterification of 2-hydroxy-4-nitrobenzoyl chloride with phenol. An
alternative and more direct method involves the reaction of 4-nitrosalicylic acid and phenol with
phosphorus oxychloride.[1]

o Materials: 4-nitrosalicylic acid, phenol, phosphorus oxychloride.
e Procedure:

o Dissolve 183 g of 4-nitrosalicylic acid in 564 g of phenol by heating the mixture to 140-
150°C in an oil bath.[1]

o Once the acid is completely dissolved, add 153 g of phosphorus oxychloride dropwise
over a period of about 2 hours, while maintaining the temperature at approximately 150°C.

[1]

o After the addition is complete, pour the warm reaction mixture into 2 liters of water with
vigorous agitation.[1]
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o Filter the resulting precipitate and wash it with water until the smell of phenol is no longer
detectable.

o Dry the solid to obtain phenyl 2-hydroxy-4-nitrobenzoate. The product should have a
melting point of 154-155°C.[1]

Step 3: Synthesis of Phenyl 4-aminosalicylate

The final step is the reduction of the nitro group of phenyl 2-hydroxy-4-nitrobenzoate to an
amino group. This is achieved through catalytic hydrogenation using Raney nickel.

o Materials: Phenyl 2-hydroxy-4-nitrobenzoate, ethyl acetate, Raney nickel alloy.
e Procedure:

o In a hydrogenation autoclave, place 92 g of phenyl 2-hydroxy-4-nitrobenzoate and 200 cc
of ethyl acetate.[1]

o Prepare Raney nickel from 30 g of alloy and add it to the autoclave along with 300 cc of
ethyl acetate.[1]

o Carry out the hydrogenation under a pressure of 100-120 kg at room temperature for
approximately 12 hours.[1]

o Once the reaction is complete, filter off the Raney nickel catalyst.

o Remove the ethyl acetate from the filtrate by distillation under a vacuum of 300 mm on a
water bath.[1]

o The resulting crude phenyl 4-aminosalicylate can be recrystallized from isopropyl alcohol
to yield a purified product with a melting point of 153°C.[1]

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0734217.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reagent Temper . . Melting
Reactan Time Yield ]
Step s/Cataly ature Product Point
ts (hours) (%)
sts (°C) (°C)
2-
Hydroxy-  >98
4- Thionyl Y Y
) ) ) 4- (analogo Not
1 Nitrosalic ~ Chloride, 90 12 ) N
) ) o nitrobenz  us specified
ylic Acid Pyridine )
oyl reaction)
chloride
Phenyl 2-
4- Phosphor
) ) hydroxy-
Nitrosalic  us Not 154-
2 ) ] ~140-150 2 4- N
ylic Acid, Oxychlori ) specified 155[1]
nitrobenz
Phenol de
oate
Phenyl 2-
Raney
hydroxy- ) Room Phenyl 4- ~87
Nickel, ) ]
3 4- Temperat 12 aminosali  (from 153[1]
] Hydroge
nitrobenz ure cylate crude)
n
oate

Mandatory Visualization

The following diagram illustrates the workflow of the synthesis of phenyl aminosalicylate from
4-nitrosalicylic acid.

Phenyl 2-hydroxy-4-nitrobenzoate

Click to download full resolution via product page
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Caption: Synthetic pathway of phenyl aminosalicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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